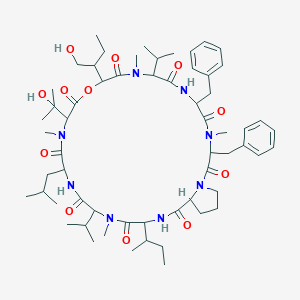

Aureobasidin S3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aureobasidin S3 is a natural cyclic depsipeptide that was first isolated from the fungus Aureobasidium pullulans. It is a potent inhibitor of sphingolipid biosynthesis, which makes it an attractive target for research into the role of sphingolipids in various biological processes. In

Applications De Recherche Scientifique

Antifungal Properties

Aureobasidin S3, a cyclic depsipeptide, demonstrates notable antifungal activities. It is part of a group of compounds produced by Aureobasidium pullulans and exhibits high efficacy against various fungal species, including Candida spp. and Cryptococcus neoformans. The antifungal action of these compounds, particularly those with hydroxylated hydroxy acids like this compound, is a significant area of research interest due to their potent inhibitory effects on these pathogenic fungi (Yoshikawa et al., 1993).

Mechanism of Action

Studies have focused on elucidating the mechanism of action of aureobasidins, especially their fungicidal properties. For example, aureobasidin A, a related compound, has been shown to disrupt normal yeast cell processes, including actin assembly and cell membrane integrity, leading to cell death. This suggests a unique mechanism of action that differentiates aureobasidins from other antifungal agents (Endo et al., 1997).

Resistance Mechanisms

The interaction between aureobasidins and ATP-binding cassette (ABC) transporters has been investigated to understand resistance mechanisms. Studies have identified genes in yeast, such as YOR1/YRS1, that confer resistance to aureobasidins when present in multiple copies, offering insights into the cellular response to these compounds and potential pathways to overcome resistance (Ogawa et al., 1998).

Therapeutic Applications

Research has also explored the therapeutic potential of aureobasidins against diseases like Leishmania infections. Aureobasidin A, for instance, has shown inhibitory effects on the growth and infectivity of Leishmania species, suggesting potential for developing new treatments for parasitic infections (Tanaka et al., 2007).

Structural and Synthetic Studies

Structural analysis and synthesis of aureobasidins, including Aureobasidin A, have been important in understanding their biological activities and developing derivatives with enhanced properties. This includes studies on their conformational properties and efforts to modify their structure for broader antifungal activity (Wuts et al., 2015).

Propriétés

| 153954-74-6 | |

Formule moléculaire |

C60H92N8O12 |

Poids moléculaire |

1117.4 g/mol |

Nom IUPAC |

3,6-dibenzyl-24-butan-2-yl-12-(1-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone |

InChI |

InChI=1S/C60H92N8O12/c1-16-38(9)46-57(76)65(13)47(36(5)6)52(71)61-42(31-35(3)4)55(74)67(15)50(60(10,11)79)59(78)80-49(41(17-2)34-69)58(77)66(14)48(37(7)8)53(72)62-43(32-39-25-20-18-21-26-39)54(73)64(12)45(33-40-27-22-19-23-28-40)56(75)68-30-24-29-44(68)51(70)63-46/h18-23,25-28,35-38,41-50,69,79H,16-17,24,29-34H2,1-15H3,(H,61,71)(H,62,72)(H,63,70) |

Clé InChI |

CSEWOAIMQFNFGS-UHFFFAOYSA-N |

SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C |

SMILES canonique |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(CC)CO)C(C)(C)O)C)CC(C)C)C(C)C)C |

Synonymes |

Aureobasidin S3 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)

![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)

![4-hydroxy-8-methoxy-3-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232381.png)

![4-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B232383.png)

![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)

![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)